molecular formula C14H14O4 B7791978 (2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoicacid

(2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoicacid

Cat. No.: B7791978
M. Wt: 246.26 g/mol
InChI Key: WKNYPNPCCYZEMH-DHZHZOJOSA-N
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Description

(2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoicacid is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-14(16)8-11(9-1-2-9)10-3-4-12-13(7-10)18-6-5-17-12/h3-4,7-9H,1-2,5-6H2,(H,15,16)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNYPNPCCYZEMH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C\C(=O)O)/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with a unique structure that combines a cyclopropyl group and a benzodioxin moiety. Its molecular formula is C14H16O4, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group connected to a prop-2-enoic acid backbone and a 2,3-dihydro-1,4-benzodioxin structure. The synthesis typically involves:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation.
  • Attachment of the propanoic acid moiety through alkylation and hydrolysis.

The biological activity of (2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is believed to involve interactions with specific molecular targets such as enzymes or receptors. The cyclopropyl and benzodioxin groups may enhance binding affinity and specificity, potentially leading to:

  • Enzymatic inhibition or activation .
  • Modulation of receptor functions .
  • Alterations in cellular signaling pathways .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxins have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways .

Antioxidant Properties

The antioxidant capacity of (2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid may be attributed to its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related compounds demonstrated that those containing the benzodioxin structure exhibited significant inhibition against Gram-positive bacteria. The study utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to quantify efficacy .
  • Antioxidant Activity Assessment : Research employing DPPH radical scavenging assays revealed that compounds similar to (2E)-3-cyclopropyl exhibited promising antioxidant activity, suggesting potential applications in food preservation and health supplements .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAntioxidant Activity
Compound ABenzodioxinMIC = 16 µg/mLIC50 = 25 µg/mL
Compound BCyclopropylMIC = 32 µg/mLIC50 = 30 µg/mL
(2E)-3-CyclopropylCyclopropyl-BenzodioxinMIC TBDIC50 TBD

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